N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide
描述
This compound features a pyrazolo[3,4-d]pyrimidine core, a scaffold known for its pharmacological relevance, particularly in kinase inhibition . The structure includes:
- A furan-2-ylmethyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.
- An ethyl linker connecting the core to a cinnamamide moiety, which introduces an α,β-unsaturated carbonyl group.
属性
IUPAC Name |
(E)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-19(9-8-16-5-2-1-3-6-16)22-10-11-27-21-18(14-26-27)20(24-15-25-21)23-13-17-7-4-12-29-17/h1-9,12,14-15H,10-11,13H2,(H,22,28)(H,23,24,25)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEAEUBVQOKUIO-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Functional Differences
Substituent Diversity
- Example 53 (): Incorporates a fluorinated chromenone system, enhancing metabolic stability but increasing hydrophobicity .
- Compound 18 () : Features a methylpyrazole and fluorine, optimizing CDK2 selectivity with high purity (>99%) .
Physicochemical Properties
- Solubility : The cinnamamide group in the target compound may reduce aqueous solubility compared to sulfonamide derivatives (e.g., ) but could enhance membrane permeability.
- Metabolic Stability : Fluorinated analogs (e.g., –3) exhibit longer half-lives due to resistance to oxidative metabolism, whereas the furan group in the target compound may be susceptible to oxidation .
Research Findings and Implications
- : Fluorinated pyrazolo[3,4-d]pyrimidines (e.g., Compound 18) show nanomolar CDK2 inhibition (IC₅₀ < 100 nM), suggesting the target compound’s non-fluorinated structure may require optimization for similar potency .
- : Ethyl-linked derivatives (e.g., 2v, 2w) achieve high yields (up to 92%), indicating feasible scalability for the target compound’s synthesis .
常见问题
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with constructing the pyrazolo[3,4-d]pyrimidine core. Key steps include:
Core Formation : Condensation of substituted aminopyrazoles with nitriles or carbonyl derivatives under acidic conditions.
Functionalization : Introduction of the furan-2-ylmethylamine group via nucleophilic substitution or reductive amination.
Cinnamamide Attachment : Acylation using cinnamoyl chloride in anhydrous solvents (e.g., DMF or DCM) with a base (e.g., triethylamine).
Critical Parameters :
- Temperature control (60–80°C for cyclization steps).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalysts (e.g., Pd for coupling reactions) .
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine core synthesis | HCl/EtOH, reflux (12h) | 45–60% |
| Furan-2-ylmethylamine introduction | DMF, 70°C, 6h | 50–70% |
| Cinnamamide coupling | DCM, 0°C → RT, 24h | 60–75% |
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, pyrimidine carbons at δ 150–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (≥95% purity threshold) with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 485.2) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition assays?
- Methodological Answer :
- Rational Design : Replace the cinnamamide group with bioisosteres (e.g., acrylamide derivatives) to improve binding to ATP pockets.
- SAR Studies : Test analogs with varied substituents on the furan or pyrimidine rings. For example:
- Electron-withdrawing groups (e.g., Cl at pyrimidine C4) increase kinase affinity.
- Bulky substituents on the cinnamamide reduce off-target effects .
| Substituent Position | Modification | IC₅₀ (Kinase X) | Selectivity Index |
|---|---|---|---|
| Pyrimidine C4 | -Cl | 12 nM | 8.5 |
| Furan C5 | -OCH₃ | 45 nM | 3.2 |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase profiling) and controls (e.g., staurosporine as a reference inhibitor).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables (e.g., incubation time, solvent used) causing discrepancies.
- Orthogonal Validation : Confirm antitumor activity via both MTT assays and caspase-3 activation studies .
Q. How can molecular docking and dynamics simulations elucidate binding modes with kinase targets?
- Methodological Answer :
Docking : Use AutoDock Vina to model interactions between the pyrazolo[3,4-d]pyrimidine core and kinase hinge regions (e.g., hydrogen bonds with Glu91 and Met96).
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the cinnamamide group in hydrophobic pockets.
Free Energy Calculations : MM-PBSA to quantify binding affinities (ΔG < -30 kcal/mol suggests strong inhibition) .
Q. What role do physicochemical properties (e.g., logP, solubility) play in in vivo efficacy?
- Methodological Answer :
- logP Optimization : Aim for 2.5–3.5 (measured via shake-flask method) to balance membrane permeability and solubility.
- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation for preclinical studies.
- Pharmacokinetic Profiling : Conduct IV/PO bioavailability studies in rodents; target t₁/₂ > 4h for sustained action .
| Property | Target Range | Method |
|---|---|---|
| logP | 2.5–3.5 | Shake-flask |
| Aqueous Solubility | ≥50 µM @ pH 7.4 | HPLC-UV |
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?
- Methodological Answer : Discrepancies arise from:
- Assay Conditions : ATP concentrations (1 mM vs. 10 µM) alter competitive inhibition profiles.
- Enzyme Sources : Recombinant vs. native kinases may have post-translational modifications affecting binding.
- Data Normalization : Use Z’-factor > 0.5 to ensure assay robustness .
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